N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-2-16-8-7-12-21-22(16)26-24(31-21)27(14-17-9-5-6-13-25-17)23(28)20-15-29-18-10-3-4-11-19(18)30-20/h3-13,20H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQLDRLKUGEXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the existing literature on its biological activity, focusing on its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The compound's structure includes a benzo[d]thiazole moiety and a pyridine ring, which are known to contribute to various biological activities. The molecular formula is , and it has a molecular weight of approximately 366.47 g/mol.
Biological Activity Overview
Research has identified several key areas where this compound exhibits biological activity:
1. Receptor Binding Affinity
Studies have demonstrated that compounds similar to this compound show significant binding affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A. For instance, related compounds exhibited high affinities with Ki values as low as 17 nM for 5-HT1A receptors .
2. Antidepressant Activity
In preclinical models, compounds with similar structures have been evaluated for their antidepressant-like effects using the Forced Swimming Test (FST) and Tail Suspension Test (TST). These tests indicated a marked reduction in immobility time, suggesting potential antidepressant activity .
3. Indoleamine 2,3-Dioxygenase (IDO) Inhibition
The compound has been studied for its ability to inhibit IDO, an enzyme implicated in immune regulation and cancer progression. Inhibitors of IDO can enhance anti-tumor immunity and may be beneficial in cancer therapy .
Case Studies
Several studies have investigated the biological effects of related compounds:
Study 1: Antidepressant Effects
A series of benzothiazole derivatives were synthesized and tested for their antidepressant properties. The results indicated that certain derivatives significantly reduced immobility times in FST and TST models, correlating with their binding affinities at the serotonin receptors .
Study 2: IDO Inhibition
Research on IDO inhibitors has shown that compounds structurally similar to this compound can effectively modulate immune responses in tumor models. This suggests a promising avenue for therapeutic development in oncology .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Spectral Data
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Amidation : Coupling of benzo[d]thiazol-2-amine derivatives with activated carboxylic acid intermediates (e.g., using EDCI/HOBt or DCC as coupling agents) .
- Functionalization : Introduction of the pyridin-2-ylmethyl group via reductive amination or nucleophilic substitution under inert atmospheres (e.g., N₂) .
- Cyclization : Formation of the dihydrobenzo[b][1,4]dioxine ring using acid-catalyzed or base-mediated cyclocondensation .
- Purification : Techniques like flash chromatography (ethyl acetate/hexane gradients) or HPLC (C18 columns, methanol/water mobile phases) ensure ≥98% purity .
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention times .
- Elemental Analysis : Combustion analysis (C, H, N, S) to validate empirical formulas within ±0.3% error .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Testing : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., human/rat CYP450 isoforms) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reaction outcomes?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) to identify transition states and energetically favorable pathways .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., CuI vs. Pd/C) .
- Process Simulation : Aspen Plus® or COMSOL modeling to scale up reactions while minimizing side products .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?
- Methodological Answer :
- Ensemble Docking : Use multiple protein conformations (MD-simulated or crystal structures) to account for target flexibility .
- Binding Free Energy Calculations : MM-PBSA/GBSA to refine docking scores and correlate with IC₅₀ values .
- Orthogonal Assays : Validate with SPR (surface plasmon resonance) for kinetic binding parameters (kₒₙ/kₒff) .
Q. How to design a structure-activity relationship (SAR) study for substituent modifications?
- Methodological Answer :
- Substituent Variation : Systematically modify the ethyl group on benzothiazole (e.g., replace with CF₃, isopropyl) and the pyridinylmethyl moiety (e.g., pyridin-3-yl vs. pyrazinyl) .
- Biological Profiling : Test analogs in dose-response assays (e.g., pIC₅₀ values) and correlate with computed descriptors (e.g., LogP, polar surface area) .
- Crystallography : Co-crystallize lead compounds with target proteins (e.g., kinases) to validate binding modes .
Q. What experimental controls are essential to address batch-to-batch variability in biological assays?
- Methodological Answer :
- Internal Standards : Include reference compounds (e.g., staurosporine for kinase assays) in each plate .
- Replicate Experiments : Perform triplicate runs with independent synthetic batches to distinguish compound variability from assay noise .
- Statistical Analysis : Apply ANOVA or mixed-effects models to quantify variability sources (e.g., synthesis vs. assay conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
